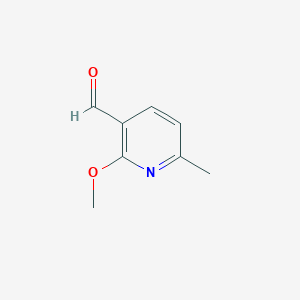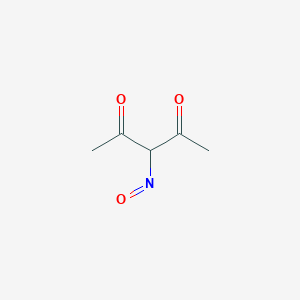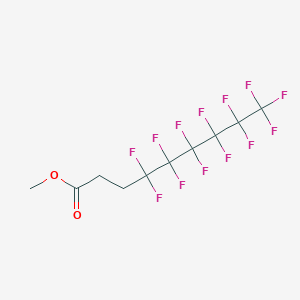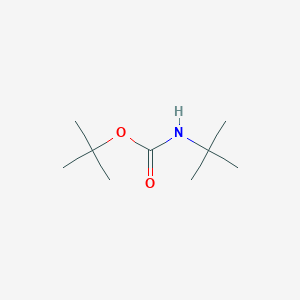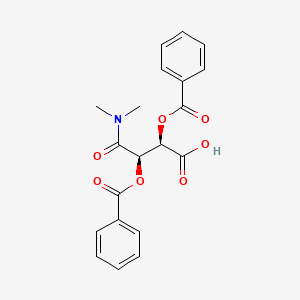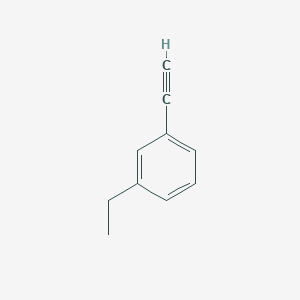
1-Ethyl-3-ethynylbenzene
Overview
Description
1-Ethyl-3-ethynylbenzene is an organic compound with the molecular formula C10H10 It is a derivative of benzene, where an ethyl group and an ethynyl group are attached to the benzene ring at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-ethynylbenzene can be synthesized through several methods. One common approach involves the alkylation of ethynylbenzene with ethyl halides under basic conditions. Another method includes the Sonogashira coupling reaction, where ethynylbenzene is coupled with ethyl iodide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors to maintain steady-state conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the ethynyl group can yield 1-ethyl-3-ethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl and ethynyl groups direct incoming electrophiles to the ortho and para positions relative to the ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: this compound can be converted to 1-ethyl-3-ethynylbenzoic acid.
Reduction: The product is 1-ethyl-3-ethylbenzene.
Substitution: Products include 1-ethyl-3-ethynyl-4-bromobenzene when bromine is used.
Scientific Research Applications
1-Ethyl-3-ethynylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Research into its biological activity is ongoing, with studies examining its potential as a precursor to biologically active compounds.
Medicine: While not directly used as a drug, its derivatives are being explored for pharmaceutical applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-ethyl-3-ethynylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the ethyl and ethynyl groups influence the reactivity of the benzene ring, directing electrophiles to specific positions. The ethynyl group can also participate in reactions typical of alkynes, such as cycloaddition reactions.
Comparison with Similar Compounds
1-Ethyl-4-ethynylbenzene: Similar structure but with the ethynyl group at the 4 position.
1-Ethyl-2-ethynylbenzene: Ethynyl group at the 2 position.
1-Methyl-3-ethynylbenzene: Methyl group instead of ethyl.
Uniqueness: 1-Ethyl-3-ethynylbenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties
Properties
IUPAC Name |
1-ethyl-3-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h1,5-8H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJMPZVSYKPHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535729 | |
| Record name | 1-Ethyl-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29074-77-9 | |
| Record name | 1-Ethyl-3-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
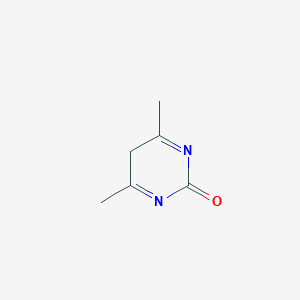

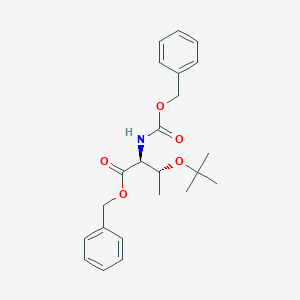
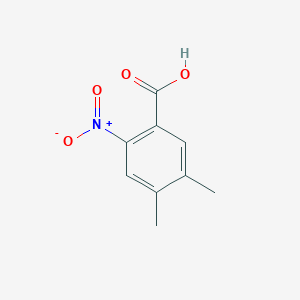
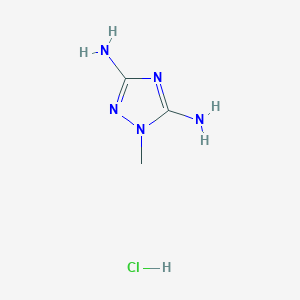
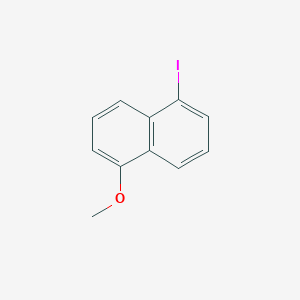
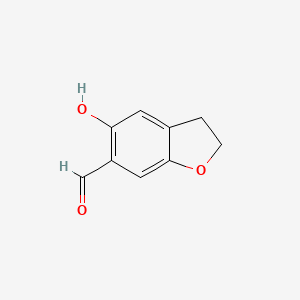

![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)
